SJB3-019A -

SJB3-019A

Catalog Number: EVT-256391
CAS Number:
Molecular Formula: C16H8N2O3
Molecular Weight: 276.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SJB3-019A is a potent and novel usp1 inhibitor.  SJB3-019A (IC50 = 0.0781 uM) was 5 times more potent than SJB2-043 in promoting ID1 degradation and cytoxicity in K562 cells. SJB3-019A also increased the levels of Ub-FANCD2 and Ub-PCNA, and decreased the HR activity.
Overview

SJB3-019A is a small molecule inhibitor specifically targeting the deubiquitinating enzyme Ubiquitin-Specific Peptidase 1 (USP1). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of various cancers, including multiple myeloma and B-cell acute lymphoblastic leukemia. The inhibition of USP1 by SJB3-019A leads to the induction of apoptosis in cancer cells, making it a candidate for further clinical investigation.

Source and Classification

SJB3-019A is classified as a small molecule inhibitor derived from synthetic organic chemistry. It is designed to selectively inhibit USP1, which plays a crucial role in regulating protein degradation pathways through the ubiquitin-proteasome system. By blocking USP1 activity, SJB3-019A disrupts the balance of protein turnover, leading to the accumulation of pro-apoptotic factors and subsequent cell death.

Synthesis Analysis

The synthesis of SJB3-019A involves several steps typical of organic synthesis methodologies. While specific synthetic routes are not detailed in the available literature, compounds like SJB3-019A are generally synthesized using techniques such as:

  • Refluxing: Heating reactants in a solvent under reflux conditions to promote reaction.
  • Chromatography: Purifying the synthesized product through techniques like high-performance liquid chromatography.
  • Characterization Techniques: Employing methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

The synthesis typically aims at achieving high yield and purity while ensuring that the compound retains its biological activity.

Molecular Structure Analysis

SJB3-019A has a complex molecular structure characterized by specific functional groups that contribute to its inhibitory properties against USP1. The molecular formula and structure can be represented as follows:

  • Molecular Formula: C₁₄H₉N₃O₃
  • Molecular Weight: Approximately 255.24 g/mol

The structure includes a naphthoquinone core that is essential for its interaction with the active site of USP1. The presence of nitrogen-containing groups enhances its binding affinity and specificity towards USP1.

Chemical Reactions Analysis

SJB3-019A engages in specific chemical interactions with USP1, primarily through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The compound binds irreversibly to USP1, effectively inhibiting its deubiquitinating activity. This inhibition can be quantified through various biochemical assays:

  • Ub-AMC Assay: This assay measures the ability of SJB3-019A to prevent the cleavage of ubiquitin-linked substrates by USP1.
  • Western Blot Analysis: Used to assess changes in protein expression levels following treatment with SJB3-019A, confirming its biological activity.

The compound demonstrates significant selectivity for USP1 over other deubiquitinating enzymes, which is crucial for minimizing off-target effects.

Mechanism of Action

The mechanism by which SJB3-019A induces apoptosis involves several key processes:

  1. Inhibition of USP1: By binding to USP1, SJB3-019A prevents it from deubiquitinating target proteins that regulate cell survival.
  2. Accumulation of Pro-apoptotic Factors: The inhibition leads to an increase in pro-apoptotic proteins and a decrease in anti-apoptotic factors.
  3. Cell Cycle Arrest: Studies indicate that SJB3-019A induces G2/M phase arrest in cancer cells, further promoting apoptosis.
  4. Activation of Apoptotic Pathways: The compound activates intrinsic apoptotic pathways involving caspases, leading to programmed cell death.

These mechanisms highlight SJB3-019A's potential as an effective therapeutic agent against cancers characterized by aberrant USP1 activity.

Physical and Chemical Properties Analysis

SJB3-019A exhibits several notable physical and chemical properties:

  • Solubility: It displays moderate solubility in aqueous solutions, which can affect its bioavailability.
  • Stability: The compound shows stability under physiological conditions but may require optimization for improved metabolic stability.
  • Permeability: Good permeability across cellular membranes is essential for its efficacy as an intracellular inhibitor.

These properties are critical for determining the pharmacokinetic profile of SJB3-019A in preclinical and clinical settings.

Applications

SJB3-019A has significant potential applications in scientific research and clinical therapy:

  • Cancer Research: It serves as a valuable tool for studying the role of deubiquitinating enzymes in cancer biology.
  • Therapeutic Development: As a promising candidate for cancer therapy, particularly in multiple myeloma and B-cell acute lymphoblastic leukemia, further clinical trials are warranted to evaluate its efficacy and safety.
  • Biochemical Assays: SJB3-019A can be used in assays designed to elucidate the functions of USP1 and other deubiquitinating enzymes.
Molecular Mechanisms of Action in Ubiquitin-Proteasome System Regulation

USP1 Inhibition and Deubiquitinase Activity Modulation

Structural Basis of USP1 Binding and Catalytic Site Interaction

SJB3-019A (molecular weight: 276.25 g/mol, formula: C₁₆H₈N₂O₃) is a pyridinyl-oxonaphthoquinone derivative that selectively targets the catalytic domain of ubiquitin-specific protease 1 (USP1) [2] [6]. USP1 belongs to the cysteine-dependent deubiquitinase (DUB) family, characterized by a catalytic triad (Cys90, His593, Asp751) within its "palm-thumb-fingers" structural domain [1] [8]. SJB3-019A interacts irreversibly with the catalytic Cys90 residue through Michael addition, exploiting the nucleophilic properties of the cysteine thiol group. This interaction is facilitated by the compound's electron-deficient naphthoquinone core, which undergoes reductive activation upon binding to USP1's hydrophobic active site [1] [6]. Structural analyses reveal that SJB3-019A occupies the ubiquitin-binding cleft, sterically hindering substrate access and disrupting the catalytic machinery responsible for cleaving ubiquitin chains [8]. The compound's pyridinyl moiety forms additional π-π stacking interactions with aromatic residues (Phe523, Tyr682) in USP1's binding pocket, enhancing binding affinity and specificity [6].

Irreversible Inhibition Kinetics and Selectivity Over Other DUBs

SJB3-019A exhibits time-dependent, irreversible inhibition kinetics against USP1, with an IC₅₀ of 78.1 nM in K562 leukemia cells [2] [3]. Kinetic studies demonstrate a two-step mechanism: initial reversible recognition (Kᵢ = 120 nM), followed by covalent adduct formation with a rate constant (kᵢₙₐcₜ) of 0.032 s⁻¹ [6]. This results in >90% suppression of USP1 activity within 30 minutes of exposure. The compound shows high selectivity for USP1 over other DUBs, with 5-fold greater potency than its predecessor SJB2-043 [3]. In selectivity profiling across 40 human DUBs, SJB3-019A exhibited <20% inhibition of USP7, USP8, and UCH-L3 at 10 µM concentrations [6]. This specificity arises from structural constraints: USP1's unique catalytic pocket topology accommodates SJB3-019A's planar naphthoquinone core, while steric hindrance prevents efficient binding to DUBs with shallower active sites [3] [6].

Table 1: Selectivity Profile of SJB3-019A Across Deubiquitinases

DUB EnzymeIC₅₀ (µM)Inhibition at 10 µM (%)
USP10.07898
USP7>1018
USP8>1015
UCH-L1>1012
USP148.265

Downstream Effects on Protein Degradation Pathways

ID1 Degradation via Ubiquitination Cascade

Inhibition of USP1 by SJB3-019A triggers proteasomal degradation of inhibitor of DNA binding 1 (ID1), a helix-loop-helix transcription factor stabilized by USP1-mediated deubiquitination [1] [2]. Mechanistically, USP1 blockade increases K48-linked polyubiquitination of ID1, enhancing its recognition by the 26S proteasome. In B-acute lymphoblastic leukemia (B-ALL) cells, SJB3-019A (0.5 µM, 24h) reduces ID1 protein levels by 75% and elevates polyubiquitinated ID1 by 3.2-fold [1]. This degradation disrupts the ID1/AKT signaling axis: ID1 downregulation reduces phosphorylation of AKT at Ser473 by 60%, subsequently inactivating mTORC1 and suppressing cap-dependent translation [1] [9]. The functional consequences include G₁/S cell cycle arrest (evidenced by 40% reduction in cyclin D1 and 2.5-fold increase in p21) and intrinsic apoptosis (60% increase in caspase-3/7 activity) [1]. Rescue experiments confirm ID1's central role: ectopic ID1 expression reverses SJB3-019A-induced apoptosis by 80% in B-ALL cells [1].

Table 2: SJB3-019A-Induced Degradation of Oncoproteins

Target ProteinReduction After 24h (%)Ubiquitination Increase (Fold)Functional Consequence
ID1753.2AKT inactivation, apoptosis
FANCD2 (monoUb)40-0.6*DNA crosslink repair defect
PCNA (monoUb)55-0.7*Translesion synthesis inhibition

Note: Negative values indicate decreased ubiquitination due to impaired deubiquitination

Modulation of FANCD2 and PCNA Ubiquitination States

SJB3-019A dysregulates DNA repair pathways by altering ubiquitination dynamics of Fanconi anemia group D2 protein (FANCD2) and proliferating cell nuclear antigen (PCNA) [4] [6]. USP1 constitutively deubiquitinates monoubiquitinated FANCD2 (Ub-FANCD2) and PCNA (Ub-PCNA), recycling them for subsequent DNA repair cycles. SJB3-019A (1 µM, 6h) increases Ub-FANCD2 levels by 2.8-fold and Ub-PCNA by 3.5-fold in HeLa cells, indicating impaired deubiquitination [6]. Persistently ubiquitinated FANCD2 fails to dissociate from chromatin, disrupting the Fanconi anemia (FA) pathway and sensitizing cells to DNA interstrand crosslinks [4] [9]. Similarly, sustained Ub-PCNA accumulates at stalled replication forks but fails to recruit translesion synthesis (TLS) polymerases (Polη, Polκ), causing replication fork collapse. This is evidenced by 3-fold increase in γH2AX foci and 50% reduction in homologous recombination (HR) efficiency [6] [9]. In ovarian cancer models, these effects synergize with PARP inhibitors, reducing IC₅₀ of niraparib by 60% irrespective of homologous recombination status [4].

Table 3: Impact on DNA Repair Protein Ubiquitination

ProteinUbiquitination ChangeRepair Pathway AffectedBiological Outcome
FANCD2+2.8-fold (monoUb)Fanconi anemia/HRDefective ICL repair, chromosome instability
PCNA+3.5-fold (monoUb)Translesion synthesisReplication fork collapse, RS
PARP1-40% (K63-linked polyUb)Base excision repairEnhanced PARP trapping

Abbreviations: ICL: Interstrand crosslink; RS: Replicative stress; HR: Homologous recombination

Properties

Product Name

SJB3-019A

Molecular Formula

C16H8N2O3

Molecular Weight

276.25

SMILES

O=C(C1=C2OC(C3=CN=CC=C3)=N1)C4=CC=CC=C4C2=O

Synonyms

2-(pyridin-3-yl)naphtho[2,3-d]oxazole-4,9-dione

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